molecular formula C13H8BrN3O3 B11335907 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B11335907
M. Wt: 334.12 g/mol
InChI Key: DYTMVIMKIJACJF-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and an oxadiazole moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves multiple steps. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine and dry dichloromethane to yield the desired product in excellent yields . The reaction conditions are usually mild, and the process can be carried out at room temperature. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s antibacterial activity is believed to result from its ability to inhibit essential bacterial enzymes or disrupt bacterial cell membranes. Molecular docking studies and simulations have shown that the compound can bind to active sites of bacterial proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

The presence of the oxadiazole moiety in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8BrN3O3

Molecular Weight

334.12 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

DYTMVIMKIJACJF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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